molecular formula C17H29N3O4 B13162578 tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate

tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate

Cat. No.: B13162578
M. Wt: 339.4 g/mol
InChI Key: ODLOQWKZCFWRCX-UHFFFAOYSA-N
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Description

tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate is a synthetic organic compound featuring a cyclohexyl backbone substituted with a hydroxyl group, a tert-butoxycarbonyl (Boc)-protected amine, and a 3-propyl-1,2,4-oxadiazole moiety. This compound is structurally related to intermediates in kinase inhibitor syntheses, as evidenced by analogous carbamate derivatives in patent applications (e.g., compounds 193–195 in ). Its synthesis likely involves sequential substitution and coupling reactions, similar to protocols described for tert-butyl carbamate analogs in and .

Properties

Molecular Formula

C17H29N3O4

Molecular Weight

339.4 g/mol

IUPAC Name

tert-butyl N-[4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl]carbamate

InChI

InChI=1S/C17H29N3O4/c1-5-6-13-19-14(24-20-13)11-17(22)9-7-12(8-10-17)18-15(21)23-16(2,3)4/h12,22H,5-11H2,1-4H3,(H,18,21)

InChI Key

ODLOQWKZCFWRCX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CC2(CCC(CC2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the cyclohexyl group and the tert-butyl carbamate group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The tert-butyl carbamate group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxadiazole ring may produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases and conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate involves its interaction with specific molecular targets. The hydroxy group and oxadiazole ring play key roles in binding to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, and modulation of gene expression.

Comparison with Similar Compounds

Key Observations :

  • Oxadiazole vs.
  • Substituent Effects : The propyl chain on the oxadiazole (target) vs. isopropyl (CID 102419381) influences lipophilicity and steric bulk, affecting membrane permeability and target engagement .
  • Boc Protection : All Boc-protected analogs (e.g., Compounds 193–195) require acidic or basic conditions for deprotection, aligning with the target compound’s synthetic strategy .

Pharmacological and Physicochemical Properties

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Solubility : The hydroxyl and Boc groups enhance water solubility compared to purely aromatic analogs (e.g., Compound 196 in ).
  • ATP-binding site-targeting pyrimidines (Compound 232) .

Biological Activity

tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate (CAS No. 2060025-29-6) is a compound of interest due to its potential biological activities, particularly in the context of neuroprotection and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.

  • Molecular Formula : C17H29N3O4
  • Molecular Weight : 339.43 g/mol
  • Structure : The compound features a tert-butyl group linked to a hydroxy and oxadiazole moiety, which may contribute to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of β-secretase : This compound has been shown to inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. In vitro studies demonstrated an IC50 value of 15.4 nM for β-secretase inhibition .
  • Acetylcholinesterase Inhibition : The compound also acts as an acetylcholinesterase inhibitor (K_i = 0.17 μM), potentially enhancing cholinergic transmission in the brain .
  • Reduction of Oxidative Stress : In studies involving scopolamine-induced oxidative stress models, the compound reduced levels of malondialdehyde (MDA), a marker for oxidative damage, indicating its antioxidant properties .

Biological Activity Data

ActivityMeasurementReference
β-secretase InhibitionIC50 = 15.4 nM
Acetylcholinesterase InhibitionK_i = 0.17 μM
MDA ReductionSignificant decrease compared to control

Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in astrocytes exposed to amyloid-beta (Aβ) peptides. The results indicated that treatment with this compound significantly reduced cell death induced by Aβ 1–42 and decreased levels of pro-inflammatory cytokines such as TNF-α .

In Vivo Efficacy

In vivo experiments using scopolamine-induced models showed that while the compound reduced Aβ levels and β-secretase activity, it did not achieve statistically significant results compared to established treatments like galantamine. This suggests that while promising, further optimization may be needed for effective therapeutic use .

Potential Applications

Given its biological activity, this compound holds potential for development as a therapeutic agent in neurodegenerative diseases such as Alzheimer's disease and other conditions characterized by oxidative stress and inflammation.

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